molecular formula C4H7NO B143999 N-Cyclopropylformamide CAS No. 58644-54-5

N-Cyclopropylformamide

Cat. No. B143999
CAS RN: 58644-54-5
M. Wt: 85.1 g/mol
InChI Key: AWQVKAURKXXOCG-UHFFFAOYSA-N
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Description

N-Cyclopropylformamide is a compound with the molecular formula C4H7NO . It is also known by other names such as Cyclopropyl Formamide and CHEMPACIFIC 38196 .


Synthesis Analysis

While specific synthesis methods for N-Cyclopropylformamide were not found in the search results, it’s worth noting that similar compounds are often synthesized using Buchwald–Hartwig amination procedures .


Molecular Structure Analysis

The molecular structure of N-Cyclopropylformamide consists of a cyclopropyl group attached to a formamide group . The InChI representation of the molecule is InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2, (H,5,6) . The molecular weight of the compound is 85.10 g/mol .


Physical And Chemical Properties Analysis

N-Cyclopropylformamide has a molecular weight of 85.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 85.052763847 g/mol . The topological polar surface area of the compound is 29.1 Ų .

Scientific Research Applications

Synthesis of Functionalized Nanoparticles

The compound is instrumental in the synthesis of functionalized silica nanoparticles. These nanoparticles have diverse applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment . The surface modification step, which can involve N-Cyclopropylformamide, is crucial in determining the properties and functionalities of the nanoparticles.

Conformational Studies in Molecular Chemistry

N-Cyclopropylformamide is a subject of interest in conformational studies due to its cis and trans isomers. Understanding the conformational properties of such molecules is essential in fields like molecular chemistry and material science, where the shape and structure of a molecule can significantly impact its behavior and interactions .

Natural Product Synthesis

The presence of the cyclopropyl group in N-Cyclopropylformamide makes it a valuable building block in the total synthesis of cyclopropane-containing natural products. These compounds often exhibit significant biological activity, and their synthesis is a key area of research in medicinal chemistry .

properties

IUPAC Name

N-cyclopropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVKAURKXXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573112
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylformamide

CAS RN

58644-54-5
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural differences between the cis and trans isomers of N-Cyclopropylformamide as predicted by computational methods?

A1: Computational studies using MP2/cc-pVTZ and CCSD/cc-pVTZ methods revealed distinct structural characteristics for the cis and trans isomers of N-Cyclopropylformamide []:

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